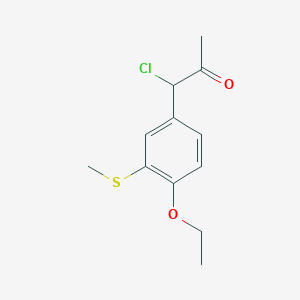
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S. It is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-ethoxy-3-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
科学研究应用
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biomolecules. The ethoxy and methylthio groups may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
相似化合物的比较
Similar Compounds
1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one: Similar structure but with different positioning of the ethoxy and methylthio groups.
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
The combination of chloro, ethoxy, and methylthio groups provides a versatile platform for further chemical modifications and applications .
生物活性
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone. Its molecular formula is C12H15ClO2S and it has a molecular weight of 258.76 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural features of this compound contribute to its biological activity. The presence of the chloro group enhances electrophilic properties, while the ethoxy and methylthio groups may improve lipophilicity, facilitating cellular uptake.
Structural Formula
Research indicates that this compound may exhibit biological activity through various mechanisms:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and disrupting cellular processes.
- Protein Interactions : The unique functional groups allow for interactions with biological molecules, modulating various biochemical pathways.
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. The specific mechanisms include:
- Disruption of bacterial cell membranes.
- Inhibition of essential metabolic pathways in microorganisms.
Anticancer Activity
Preliminary investigations suggest that this compound may have anticancer properties. Potential mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by interfering with cellular signaling pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects against Staphylococcus aureus; demonstrated significant inhibition at low concentrations. |
| Study 2 | Evaluated the cytotoxic effects on breast cancer cell lines; showed a dose-dependent reduction in cell viability. |
| Study 3 | Explored enzyme inhibition; identified significant interaction with protease enzymes, leading to decreased enzymatic activity. |
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one | Similar structure but different positioning of ethoxy and methylthio groups | Different biological activity profile |
| 1-Chloro-1-(3-(methylthio)phenyl)propan-2-one | Lacks ethoxy group | Potentially different reactivity due to absence of ethoxy group |
| 1-Chloro-1-(4-methoxyphenyl)propan-2-one | Lacks ethoxy and methylthio groups | Simpler structure with different functional groups |
属性
分子式 |
C12H15ClO2S |
|---|---|
分子量 |
258.76 g/mol |
IUPAC 名称 |
1-chloro-1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-10-6-5-9(7-11(10)16-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI 键 |
WEWFGSUPKNPKMJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















